4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a 2-methoxyphenyl group at the 4-position and a 3-methylphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: 2-methoxybenzaldehyde and 3-methylbenzaldehyde.
Formation of Pyrimidine Ring: The aldehydes undergo a condensation reaction with guanidine to form the pyrimidine ring.
Substitution Reactions: The pyrimidine ring is then substituted at the 4 and 6 positions with the respective phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large reactors to carry out the condensation and substitution reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through analytical methods like HPLC or NMR.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or nitration can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Material Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- 4-(2-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- 4-(2-Methoxyphenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Uniqueness
4-(2-Methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activity or material properties compared to its analogs.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-5-7-13(10-12)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXGVRPLHAJPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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